2,2',3,3',4,4',5,5'-Octabromobiphenyl

Übersicht

Beschreibung

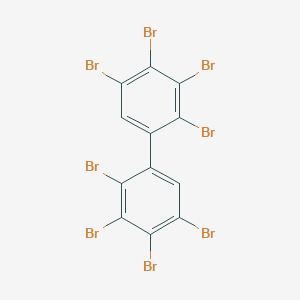

“2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl” is a polybrominated biphenyl (PBB), a class of brominated flame retardants . PBBs have been widely studied due to their persistence in the environment, bioaccumulation in wildlife and humans, and potential toxic effects .

Synthesis Analysis

The synthesis of octabromodiphenyl ethers, closely related to octabromobiphenyl, involves the bromination of diphenyl ethers. The synthesis can be performed using mono- or diaminodiphenyl ethers followed by diazotization and reduction processes.

Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is C12H2Br8 . It has an average mass of 785.376 Da and a monoisotopic mass of 777.362305 Da .

Chemical Reactions Analysis

As a polybrominated biphenyl, 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .

Physical And Chemical Properties Analysis

The compound has a density of 2.8±0.1 g/cm3, a boiling point of 533.3±45.0 °C at 760 mmHg, and a flash point of 265.4±23.5 °C . It has a molar refractivity of 112.4±0.3 cm3, and its polarizability is 44.5±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Management

Polybrominated diphenyl ethers (PBDEs), including compounds such as 2,2',3,3',4,4',5,5'-octabromobiphenyl, are utilized for their effective flame-retardant capabilities. Despite the cessation of production of certain PBDEs due to their persistence and toxicity, these compounds are still prevalent in consumer products and pose significant environmental and health risks. Investigations into the utilization and management of PBDEs have highlighted the need for public awareness and sound strategies to manage articles containing these substances. PBDEs have been detected in various consumer products, underscoring the importance of managing their use and disposal to mitigate environmental contamination (L. Jinhui et al., 2017).

Soil Contamination and Ecotoxicity

A critical review focusing on soil contamination by PBDEs, including octabromobiphenyl variants, reveals the extensive environmental distribution and potential sources of these pollutants. The review emphasizes the toxic effects of PBDEs and novel brominated flame retardants (NBFRs), pointing to their persistence and bioaccumulative nature. It suggests that both PBDEs and NBFRs, due to their similar environmental fate, pose significant risks to soil health and necessitate further research to better understand their impact and manage their presence in the environment (T. McGrath et al., 2017).

Analytical Detection and Environmental Fate

The presence of octabromobiphenyl and related compounds in the environment raises concerns about their fate and impact. Studies have explored the analytical detection of these substances and their behavior in various environmental compartments. Insights into their degradation pathways, transport mechanisms, and persistence underscore the importance of developing effective monitoring and remediation strategies to address the challenges posed by these persistent organic pollutants. Understanding their environmental fate is crucial for assessing their ecological risks and for informing regulatory policies aimed at protecting human health and the environment (E. Akortia et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYHNDNRLUQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987252 | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,4',5,5'-Octabromobiphenyl | |

CAS RN |

67889-00-3 | |

| Record name | Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)